molecular formula C14H20N6OS3 B2877703 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide CAS No. 1396686-47-7

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide

Cat. No.: B2877703
CAS No.: 1396686-47-7
M. Wt: 384.54
InChI Key: JFQKXWQXZNNLAC-UHFFFAOYSA-N
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Description

The compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide features a bis-thiadiazole architecture, with a 1,3,4-thiadiazole core substituted by an ethylthio group at position 5 and a piperidine-linked acetamide side chain bearing a second 5-methyl-1,3,4-thiadiazole moiety. This dual-thiadiazole design is rare among reported derivatives and likely enhances π-π stacking and hydrogen-bonding interactions, which are critical for biological activity and molecular recognition.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6OS3/c1-3-22-14-19-18-13(24-14)15-11(21)8-20-6-4-10(5-7-20)12-17-16-9(2)23-12/h10H,3-8H2,1-2H3,(H,15,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQKXWQXZNNLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CN2CCC(CC2)C3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the formation of the thiadiazole ring, followed by the introduction of the ethylthio and piperidinyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Research has indicated potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities.

    Industry: The compound is explored for its use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Table 1: Key Structural Differences Among Thiadiazole Derivatives
Compound Name Substituents on Thiadiazole Core Side Chain Features Biological Activity Notes
Target Compound 5-(ethylthio), 2-acetamide linked to 4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine Dual thiadiazole system Hypothesized enhanced binding due to π-π interactions
N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide () 5-benzylsulfanyl Piperidinyl acetamide Antihypertensive, anticonvulsant potential
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide () 5-ethyl 2-Fluorophenyl-piperazine Fluorine enhances lipophilicity and CNS penetration
2-(4-Benzylpiperidin-1-yl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (4i, ) 5-(4-chlorophenyl) Benzylpiperidine Anticancer activity (in vitro)
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide () 5-(piperidinylethylthio) Benzamide Acetylcholinesterase inhibition

Key Observations :

  • The target compound uniquely incorporates two thiadiazole rings , which may improve binding to enzymes or receptors requiring planar heterocyclic recognition sites.
  • Ethylthio substituents (as in the target compound and ) enhance hydrophobicity compared to chlorophenyl or benzyl groups.
  • Piperidine-linked side chains are common in bioactive compounds; fluorophenyl () or thiadiazole (target compound) substituents modulate target selectivity.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility (pH 7.4) LogP (Predicted)
Target Compound Not reported Not available ~3.5 (estimated)
4i () 162–164 Low (hydrophobic benzyl group) 4.2
N-(5-Ethyl-...acetamide () Not reported 1.5 µg/mL 2.8
N-(5-Benzylsulfanyl-...acetamide () 376–377 Low (crystalline dimerization) 3.1

Key Observations :

  • The target compound’s solubility is likely low due to its dual thiadiazole system, similar to ’s crystalline dimer.
  • Ethylthio groups () improve solubility slightly compared to bulkier substituents like benzylsulfanyl.

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide is a synthetic compound that incorporates the 1,3,4-thiadiazole moiety, known for its diverse biological activities. This compound is of particular interest due to its potential as a therapeutic agent in various medical applications. This article reviews the biological activities associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's structure can be broken down into two main components: the thiadiazole ring and the piperidine derivative. The presence of the thiadiazole ring is significant as it contributes to various pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit notable antimicrobial properties. For instance, compounds containing the thiadiazole nucleus have shown effectiveness against a range of pathogens, including bacteria and fungi. In vitro studies have demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines (e.g., HepG2 and A549) with IC50 values as low as 4.37 µM .

CompoundCell LineIC50 (µM)
20bHepG24.37 ± 0.7
20bA5498.03 ± 0.5

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been widely studied. Mechanisms of action include inhibition of RNA and DNA synthesis without affecting protein synthesis, making them promising candidates for cancer therapy . For example, one study showed that a related thiadiazole derivative exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.

Anti-inflammatory Effects

Compounds featuring the thiadiazole moiety have also demonstrated anti-inflammatory activity. This is crucial for developing treatments for conditions characterized by inflammation. The mechanism often involves modulating inflammatory pathways and reducing cytokine production .

Neuroprotective Activity

Some derivatives have shown neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The presence of the piperidine ring may enhance the ability of these compounds to cross the blood-brain barrier and exert their effects on neural tissues .

Case Studies

  • Anticancer Study : A series of experiments evaluated the efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at lower concentrations compared to standard chemotherapeutic agents.
  • Antimicrobial Evaluation : In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant strains of bacteria, highlighting its potential as a new antimicrobial agent .

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